Lorlatinib is a macrocyclic molecule classified as a third-generation anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1, receptor tyrosine kinase (ROS1) inhibitor. [, , , , , ] It plays a crucial role in cancer research, particularly in the development of targeted therapies for ALK- and ROS1-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , ] Lorlatinib's potent and selective inhibition of ALK and ROS1 makes it a valuable tool for investigating the biological roles of these kinases in both normal and disease states. [, , , , , , ]
Lorlatinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2018 for the treatment of patients with ALK-positive metastatic NSCLC who have progressed on prior therapies. It is classified as a small molecule targeted therapy, specifically a kinase inhibitor . The chemical structure of lorlatinib is characterized by its complex macrocyclic framework, which contributes to its potency and specificity for ALK and ROS1 .
The synthesis of lorlatinib involves several key steps, including macrocyclic amidation and deprotection processes. A notable method for synthesizing lorlatinib involves the use of a one-step direct methylation process using carbon-11 labeled methyl iodide in a high-performance liquid chromatography loop, which enhances yield and simplifies automation .
The general synthetic route includes:
Lorlatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 398.45 g/mol. The structural representation includes:
The crystal form of lorlatinib has been characterized using techniques such as powder X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, revealing insights into its crystallinity and stability .
Lorlatinib undergoes various chemical reactions during its synthesis, including:
The efficiency of these reactions is critical for optimizing yield and purity in the final product .
Lorlatinib exerts its therapeutic effects by selectively inhibiting ALK and ROS1 tyrosine kinases, which play pivotal roles in cell signaling pathways associated with cancer cell proliferation and survival. By binding to the ATP-binding site of these kinases, lorlatinib prevents phosphorylation events that would otherwise activate downstream signaling pathways leading to tumor growth.
Studies have shown that lorlatinib effectively penetrates the blood-brain barrier, making it particularly useful for treating brain metastases associated with NSCLC . Its mechanism also involves modulation of various signaling pathways, which can lead to apoptosis in cancer cells.
Lorlatinib exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry and thermal gravimetric analysis are often employed to assess these properties .
In preclinical studies, lorlatinib has also been investigated for its pharmacokinetics and metabolic pathways, contributing to a better understanding of how it can be effectively utilized in clinical settings . This research underpins its role not only as a treatment option but also as a subject of interest in drug development studies focused on overcoming resistance mechanisms in cancer therapy.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3